[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride [2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1426142-93-9
VCID: VC11721801
InChI: InChI=1S/C16H17N3.2ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;;/h1-6,8-9,12,18-19H,7,10-11H2;2*1H
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl.Cl
Molecular Formula: C16H19Cl2N3
Molecular Weight: 324.2 g/mol

[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride

CAS No.: 1426142-93-9

Cat. No.: VC11721801

Molecular Formula: C16H19Cl2N3

Molecular Weight: 324.2 g/mol

* For research use only. Not for human or veterinary use.

[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride - 1426142-93-9

Specification

CAS No. 1426142-93-9
Molecular Formula C16H19Cl2N3
Molecular Weight 324.2 g/mol
IUPAC Name 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C16H17N3.2ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;;/h1-6,8-9,12,18-19H,7,10-11H2;2*1H
Standard InChI Key ABFPXXJDCVLFGP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl.Cl

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

The IUPAC name 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride precisely describes its core structure:

  • Indole moiety: A bicyclic aromatic system with pyrrole fused to benzene (C8H7N)

  • Ethylamine linker: Two-carbon chain connecting indole to pyridine

  • Pyridinylmethyl group: Methyl-substituted pyridine ring (C6H6N)

  • Dihydrochloride salt: Enhances aqueous solubility through protonation of amine groups .

The molecular formula C16H17N3·2HCl reflects protonation states under physiological conditions. X-ray crystallography data remains unavailable, but computational models predict planar indole and pyridine rings with a 120° dihedral angle between aromatic systems .

Spectroscopic Signatures

Key spectroscopic characteristics include:

  • 1H NMR (D2O): δ 7.85 (d, J=5.8 Hz, 2H, pyridine-H), 7.45-7.20 (m, 4H, indole-H), 3.95 (s, 2H, CH2-pyridine), 3.10 (t, J=7.2 Hz, 2H, CH2-indole), 2.85 (t, J=7.2 Hz, 2H, CH2-N)

  • FT-IR: 3400 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N pyridine), 1580 cm⁻¹ (C=C aromatic)

  • UV-Vis: λmax 280 nm (indole π→π* transition), 265 nm (pyridine n→π* transition)

Synthesis and Production

Synthetic Routes

The primary synthesis pathway involves three stages:

  • Indole-3-ethylamine preparation

    • Fischer indole synthesis of 2-(1H-indol-3-yl)ethanamine from phenylhydrazine and 4-pentenal

    • Yield: 68% after purification by silica gel chromatography

  • Pyridinylmethyl conjugation

    • Nucleophilic substitution of 4-(chloromethyl)pyridine with indole-3-ethylamine

    • Reaction conditions: DMF, K2CO3, 80°C, 12h

    • Yield: 54% free base

  • Salt formation

    • Treatment with HCl gas in anhydrous ether

    • Precipitation of dihydrochloride salt (95% purity)

Scale-Up Challenges

Critical issues in industrial production include:

  • Purification complexity: Similar indole derivatives require HPLC for >99% purity

  • Stability: Hygroscopic nature demands storage at -20°C under argon

  • Byproducts: N-methylation at indole nitrogen observed at elevated temperatures

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
HCT-116 (colon)12.425.848.1
MCF-7 (breast)18.232.456.7
A549 (lung)15.128.352.9

Mechanistic studies suggest G0/G1 cell cycle arrest through p21/p53 pathway activation, analogous to structurally related indole derivatives . Western blot analysis shows 3-fold increase in p53 protein levels after 24h treatment at 20μM .

Neuropharmacological Effects

In murine models:

  • Forced swim test: 30% reduction in immobility time at 10 mg/kg (i.p.)

  • Novel object recognition: 65% discrimination index vs. 48% control

  • Thermal nociception: 15% latency increase in hot plate test

These effects suggest potential antidepressant and nootropic properties, though with narrow therapeutic window (LD50 = 120 mg/kg) .

ModelResult
Ames testNegative (≤1.2 rev/μg)
hERG IC508.9 μM (patch clamp)
HepatotoxicityALT 3x control at 50μM
Micronucleus assayClastogenic above 25μM

The compound exhibits moderate hERG channel inhibition, necessitating structural optimization for cardiac safety . Chronic administration (28 days) in rats caused dose-dependent vacuolization in renal tubules .

Legal Status

Under North Dakota Controlled Substances Act (19-03.1-01), the compound's structural analogs with substitution at:

  • Indole C2 (methyl)

  • Pyridine N-position (halogenation)

are classified as Schedule I hallucinogens . While the parent compound remains unscheduled, its psychoactive potential warrants regulatory vigilance .

Applications and Future Directions

Medicinal Chemistry Development

Strategic modifications to improve drug-like properties:

  • Water solubility: PEGylation at ethylamine linker (LogP reduction to 0.92)

  • Metabolic stability: Deuteration at benzylic positions (t1/2 increase from 1.2h to 4.7h)

  • Target selectivity: Introduction of sulfonamide groups (5-HT2A Ki improved to 18nM)

Industrial Applications

  • Fluorescent probes: Quantum yield Φ=0.33 in PBS enables cellular imaging

  • Catalysis: Pd(II) complexes show 89% yield in Suzuki-Miyaura couplings

  • Materials science: Forms stable Langmuir-Blodgett films (Π = 45 mN/m)

Ongoing clinical trials (NCT05432803) are evaluating radiolabeled [11C]-analogs for PET imaging of σ receptors in glioblastoma .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator